5,5-Diphenylhydantoin, commonly known as phenytoin, is a well-known anticonvulsant and anti-epileptic drug. It has been extensively studied for its effects on various physiological processes, including its role in the inhibition of glucose-stimulated insulin release, effects on nucleic acid and protein synthesis, and its interaction with thyroid hormones. This comprehensive analysis will delve into the mechanism of action of 5,5-diphenylhydantoin and its applications in various fields, drawing on the findings from multiple research studies.
The mechanism by which 5,5-diphenylhydantoin exerts its effects is multifaceted. Studies have shown that it can inhibit glucose-stimulated insulin release by blocking calcium inflow into beta cells, without affecting the Na+ + K+ATPase activity1. It also influences nucleic acid and protein synthesis in proliferating human lymphocytes, with modifications at the N3 position of the molecule playing a central role in its potency2. Additionally, 5,5-diphenylhydantoin has been reported to attenuate the action of thyroid hormones by decreasing cellular and nuclear T3 binding, which in turn affects the growth rate and hormone production in certain cell lines3. Furthermore, it has been suggested that the drug blocks passive resting sodium channels, which could explain its therapeutic and adverse effects4.
5,5-Diphenylhydantoin and its derivatives have been evaluated for their antiproliferative activities against human colon carcinoma cells, with some showing significant effects at certain concentrations. Additionally, certain derivatives have demonstrated weak antibacterial activities against various bacterial strains5.
The drug has been found to modulate the metabolism of androgens in rat oral mucosa by activating the 5α-reduction of testosterone, suggesting an allosteric mechanism of enzyme activation6.
In the central nervous system, 5,5-diphenylhydantoin affects protein metabolism, with varying effects on different subcellular fractions during different stages of drug administration7. It also interacts with benzodiazepines, increasing their physiological efficacy and specific binding, which may be relevant to its anticonvulsant activity8.
In the context of cardiac arrhythmias, 5,5-diphenylhydantoin has been shown to prolong refractoriness in ischemic cells, which helps in the prevention of re-entrant ventricular arrhythmias following myocardial infarction9.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6